1-(3-Ethylazetidin-3-yl)propan-1-one
Description
1-(3-Ethylazetidin-3-yl)propan-1-one is a nitrogen-containing heterocyclic compound featuring a propan-1-one backbone substituted with a 3-ethylazetidine moiety. Azetidine, a four-membered saturated ring with one nitrogen atom, imparts unique steric and electronic properties due to its smaller ring size and higher ring strain compared to larger cyclic amines like piperidine or azepane.
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
1-(3-ethylazetidin-3-yl)propan-1-one |
InChI |
InChI=1S/C8H15NO/c1-3-7(10)8(4-2)5-9-6-8/h9H,3-6H2,1-2H3 |
InChI Key |
BGQCGJTVHZVVJA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1(CNC1)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethylazetidin-3-yl)propan-1-one typically involves the reaction of ethylamine with a suitable precursor, such as 3-chloropropan-1-one, under basic conditions. The reaction proceeds through nucleophilic substitution, where the ethylamine attacks the carbonyl carbon of the 3-chloropropan-1-one, leading to the formation of the azetidine ring.
Industrial Production Methods
Industrial production methods for 1-(3-Ethylazetidin-3-yl)propan-1-one may involve continuous flow processes to ensure high yield and purity. These methods often utilize catalysts and optimized reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethylazetidin-3-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The azetidine ring can participate in substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted azetidines.
Scientific Research Applications
1-(3-Ethylazetidin-3-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Ethylazetidin-3-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Piperidine vs. Azetidine Substitutions
- 1-(Piperidin-1-yl)propan-1-one (): This compound, featuring a six-membered piperidine ring, demonstrates significant biological activity as a linker in ALDH enzyme inhibitors (e.g., compound 15 inhibits ALDH1A1 and ALDH2 >90% at 10 μM).
- 1-(3-Ethylazetidin-3-yl)propan-1-one : The smaller azetidine ring introduces higher ring strain, which may limit conformational flexibility but improve target selectivity. The ethyl group could modulate lipophilicity, affecting membrane permeability in biological systems.
Aryl-Substituted Propan-1-one Derivatives
- Halogenated Aryl Derivatives (e.g., 1-(3-fluorophenyl)propan-1-one, 1-(4-bromophenyl)propan-1-one; ): These compounds are synthesized via C–O coupling reactions with N-hydroxyphthalimide, yielding products with moderate to good yields (53–73%). The electron-withdrawing halogens enhance electrophilicity, making them reactive intermediates in organic synthesis. In contrast, the ethylazetidine group in the target compound may prioritize hydrogen bonding or van der Waals interactions in biological contexts .
- Dihydroxyphenyl Derivatives (e.g., 1-(2,6-dihydroxyphenyl)propan-1-one; ): These exhibit antifungal activity against Botrytis cinerea and Fusarium avenaceum. The polar hydroxyl groups facilitate interactions with microbial enzymes, whereas the ethylazetidine substituent might prioritize hydrophobic interactions .
Physicochemical Properties
- Lipophilicity : The ethylazetidine group in 1-(3-Ethylazetidin-3-yl)propan-1-one likely increases logP compared to hydroxylated variants (e.g., dihydroxyphenyl derivatives) but reduces it relative to halogenated aryl analogs .
- Solubility : Azetidine’s basic nitrogen may enhance water solubility at physiological pH, whereas aryl-substituted derivatives rely on polar functional groups for solubility .
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